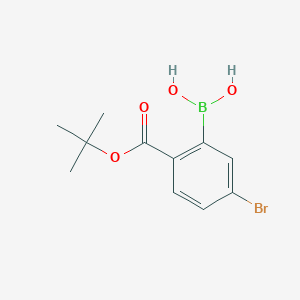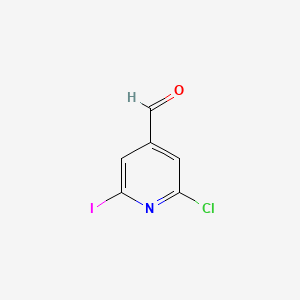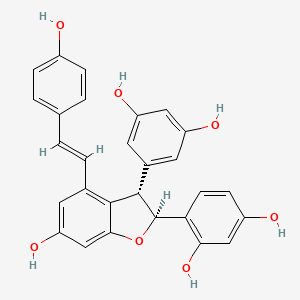
dFKBP-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dFKBP-2 is a compound designed for targeted protein degradation. It is a derivative of the FK506 binding protein 12 (FKBP12) ligand, conjugated with a phthalimide moiety to hijack the cereblon E3 ubiquitin ligase complex. This compound is part of the proteolysis-targeting chimera (PROTAC) family, which are heterobifunctional molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dFKBP-2 involves the conjugation of the FKBP12 ligand with a phthalimide moiety. The FKBP12 ligand, SLF, is modified at a known permissive site to incorporate two chemical spacers. These spacers are then linked to the phthalimide moiety, resulting in the formation of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. the synthesis process is likely to involve standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
dFKBP-2 primarily undergoes reactions related to its function as a PROTAC. These include:
Ubiquitination: This compound facilitates the ubiquitination of FKBP12 by recruiting the cereblon E3 ubiquitin ligase complex.
Proteasomal Degradation: Following ubiquitination, the FKBP12 protein is targeted for degradation by the proteasome.
Common Reagents and Conditions
Reagents: FKBP12 ligand (SLF), phthalimide moiety, chemical spacers.
Conditions: Standard organic synthesis conditions, including appropriate solvents, catalysts, and temperature control.
Major Products
The major product of the reactions involving this compound is the degraded FKBP12 protein, which is ubiquitinated and subsequently broken down by the proteasome .
Applications De Recherche Scientifique
dFKBP-2 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mécanisme D'action
dFKBP-2 exerts its effects by binding to FKBP12 and recruiting the cereblon E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome. The molecular targets involved in this process include the FKBP12 protein and the cereblon E3 ubiquitin ligase complex .
Comparaison Avec Des Composés Similaires
dFKBP-2 is similar to other PROTAC compounds, such as dBET1 and dFKBP-1, which also target specific proteins for degradation. this compound is unique in its specific targeting of FKBP12 and its use of the phthalimide moiety for cereblon recruitment . Similar compounds include:
Propriétés
Formule moléculaire |
C59H76N6O17 |
|---|---|
Poids moléculaire |
1141.3 g/mol |
Nom IUPAC |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C59H76N6O17/c1-6-59(2,3)53(70)57(74)64-28-8-7-16-43(64)58(75)82-44(21-18-38-19-22-45(76-4)47(35-38)77-5)39-13-9-14-40(36-39)62-49(67)25-24-48(66)60-26-11-29-78-31-33-80-34-32-79-30-12-27-61-51(69)37-81-46-17-10-15-41-52(46)56(73)65(55(41)72)42-20-23-50(68)63-54(42)71/h9-10,13-15,17,19,22,35-36,42-44H,6-8,11-12,16,18,20-21,23-34,37H2,1-5H3,(H,60,66)(H,61,69)(H,62,67)(H,63,68,71)/t42?,43-,44+/m0/s1 |
Clé InChI |
PXXLBMHKRNFGTO-AYWDICMXSA-N |
SMILES isomérique |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
SMILES canonique |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B14853114.png)
![2-(Benzylthio)-4-hydrazino-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14853116.png)




![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)
![2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14853155.png)
